molecular formula C12H18O B3381443 2,3-Dimethyl-3-phenylbutan-2-ol CAS No. 2371-91-7

2,3-Dimethyl-3-phenylbutan-2-ol

Cat. No.: B3381443
CAS No.: 2371-91-7
M. Wt: 178.27 g/mol
InChI Key: UJJMXXBYYNZGLE-UHFFFAOYSA-N
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Description

2,3-Dimethyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C12H18O. It is a tertiary alcohol characterized by a phenyl group attached to the third carbon of a butane chain, which also has two methyl groups attached to the second and third carbons. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Scientific Research Applications

2,3-Dimethyl-3-phenylbutan-2-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fragrances and flavoring agents due to its unique chemical properties.

Safety and Hazards

The safety information available indicates that 2,3-Dimethyl-3-phenylbutan-2-ol may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dimethyl-3-phenylbutan-2-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2,3-dimethylbutan-2-one. The reaction typically occurs in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone. This process uses a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures to achieve the desired alcohol.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-3-phenylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form the corresponding ketone, 2,3-dimethyl-3-phenylbutan-2-one, using oxidizing agents like chromic acid or potassium permanganate.

    Reduction: Although it is already an alcohol, further reduction can lead to the formation of hydrocarbons.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding alkyl chloride.

Common Reagents and Conditions

    Oxidation: Chromic acid (H2CrO4), potassium permanganate (KMnO4)

    Reduction: Hydrogen gas (H2) with a metal catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: 2,3-Dimethyl-3-phenylbutan-2-one

    Reduction: Corresponding hydrocarbons

    Substitution: 2,3-Dimethyl-3-phenylbutyl chloride

Mechanism of Action

The mechanism of action of 2,3-dimethyl-3-phenylbutan-2-ol involves its interaction with various molecular targets. As a tertiary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dimethyl-2-phenylbutan-2-ol
  • 2,3-Dimethyl-3-phenylpentan-2-ol
  • 2,3-Dimethyl-3-(4-methylphenyl)butan-2-ol

Uniqueness

2,3-Dimethyl-3-phenylbutan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of both methyl and phenyl groups on the butane chain influences its reactivity and interactions, making it valuable in various applications.

Properties

IUPAC Name

2,3-dimethyl-3-phenylbutan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-11(2,12(3,4)13)10-8-6-5-7-9-10/h5-9,13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJJMXXBYYNZGLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C(C)(C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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